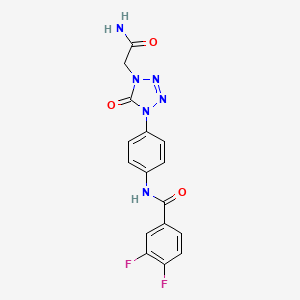

N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3,4-difluorobenzamide

Description

Properties

IUPAC Name |

N-[4-[4-(2-amino-2-oxoethyl)-5-oxotetrazol-1-yl]phenyl]-3,4-difluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F2N6O3/c17-12-6-1-9(7-13(12)18)15(26)20-10-2-4-11(5-3-10)24-16(27)23(21-22-24)8-14(19)25/h1-7H,8H2,(H2,19,25)(H,20,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXSQHEFRDOPMIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=CC(=C(C=C2)F)F)N3C(=O)N(N=N3)CC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F2N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3,4-difluorobenzamide typically involves multiple steps. One common approach is to start with the preparation of the tetrazole ring, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The phenyl group is then introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods. Finally, the difluorobenzamide moiety is attached using standard amide bond formation techniques, such as the reaction of an amine with a carboxylic acid derivative .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis platforms can also enhance reproducibility and scalability. Key considerations in industrial production include the selection of solvents, catalysts, and purification methods to ensure high purity and minimal environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3,4-difluorobenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Anticancer Activity

Numerous studies have investigated the anticancer properties of this compound and its derivatives:

- Cell Line Studies : In vitro assays have demonstrated significant cytotoxicity against various cancer cell lines. For instance, related compounds showed IC50 values indicating potent activity against Jurkat cells (IC50 = 1.61 µg/mL) and other cancer types .

- Mechanism of Action : The anticancer effects are believed to stem from the compound's ability to induce apoptosis through modulation of key signaling pathways. The tetrazole moiety plays a crucial role by interacting with proteins involved in cell survival .

Anti-inflammatory Properties

Research has indicated that derivatives of this compound exhibit anti-inflammatory effects:

- Inhibition of Pro-inflammatory Cytokines : Studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages . This suggests potential applications in treating inflammatory diseases.

Enzyme Inhibition

The compound has also been explored for its enzyme inhibitory activities:

- Targeting Kinases : It has been noted that certain derivatives can inhibit specific kinases involved in cancer progression, making them potential candidates for targeted cancer therapies .

Case Study 1: Anticancer Efficacy

A study focused on the synthesis and evaluation of related compounds demonstrated that modifications to the tetrazole ring significantly enhanced anticancer activity against breast cancer cell lines. The most potent derivative exhibited an IC50 value of 0.005 µM against c-Met kinases, indicating strong selectivity and efficacy .

Case Study 2: Anti-inflammatory Effects

Another investigation assessed the anti-inflammatory properties of a related compound in a murine model of arthritis. Results showed a marked reduction in paw swelling and joint damage, attributed to decreased levels of inflammatory mediators .

Data Table: Summary of Biological Activities

| Activity Type | Assessed Compounds | IC50 Values | Mechanism/Notes |

|---|---|---|---|

| Anticancer | Various derivatives | 1.61 µg/mL (Jurkat) | Induces apoptosis via signaling pathway modulation |

| Anti-inflammatory | Related compounds | Not specified | Inhibits TNF-alpha and IL-6 production |

| Enzyme inhibition | Selected derivatives | 0.005 µM (c-Met) | Targets specific kinases involved in cancer |

Mechanism of Action

The mechanism of action of N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3,4-difluorobenzamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzymes or receptors with high affinity. The difluorobenzamide moiety can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The overall effect is modulated by the specific pathways and targets involved, which can vary depending on the application .

Comparison with Similar Compounds

Key Differences :

- Ring system: The tetrazole’s higher nitrogen content increases acidity (pKa ~4.5–5.5 for tetrazoles vs.

- Spectral signatures : IR spectra of triazoles show νC=S at 1247–1255 cm⁻¹ and lack νC=O (1663–1682 cm⁻¹), while the target compound’s tetrazole ring would display distinct NH and carbonyl stretches (~3150–3414 cm⁻¹ for NH; ~1680–1700 cm⁻¹ for C=O) .

Difluorobenzamide Derivatives in Pesticide Chemistry

lists benzamide-based pesticides, such as diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide) and sulfentrazone (N-(2,4-dichloro-5-(4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)phenyl)methanesulfonamide).

Functional Insights :

- The 3,4-difluorobenzamide group in the target compound may improve membrane permeability compared to 2,6-difluoro derivatives.

- Unlike sulfentrazone’s triazole-sulfonamide hybrid, the tetrazole-benzamide scaffold lacks sulfonyl groups, reducing polar surface area and altering target selectivity.

Computational and Crystallographic Analysis

- Multiwfn : Electron localization function (ELF) analysis could reveal the tetrazole’s electron-deficient nature compared to triazoles.

- SHELX and ORTEP : X-ray crystallography of the target compound would highlight bond angles and planarity differences versus triazole derivatives. For example, tetrazole C-N bond lengths (~1.32 Å) are shorter than triazole C-S bonds (~1.67 Å).

Biological Activity

N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3,4-difluorobenzamide is a complex organic compound notable for its potential biological activities. This compound features a tetrazole moiety, which is often associated with various pharmacological properties, including antimicrobial and anticancer activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 396.36 g/mol. The presence of the tetrazole ring and difluoro substitution on the benzamide structure contributes to its unique biological profile.

Antimicrobial Activity

Recent studies have indicated that compounds containing tetrazole rings exhibit significant antimicrobial properties. For instance, a study reported that derivatives of tetrazole demonstrated promising activity against various bacterial strains, suggesting that this compound may similarly possess antibacterial effects due to its structural characteristics .

Anticancer Potential

The anticancer activity of tetrazole-based compounds has been extensively researched. A study highlighted that certain tetrazole derivatives showed cytotoxic effects against cancer cell lines such as A431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia), with IC50 values indicating effective growth inhibition . The structure–activity relationship (SAR) analyses suggested that modifications to the phenyl ring and the presence of electron-withdrawing groups significantly enhance anticancer efficacy.

| Compound | Cell Line Tested | IC50 (µg/mL) | Reference |

|---|---|---|---|

| Compound 9 | A431 | 1.61 ± 1.92 | |

| Compound 10 | Jurkat | 1.98 ± 1.22 | |

| N-(4-(4-(2-amino-2-oxoethyl)-5-oxo... | Various | TBD |

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : The tetrazole moiety may interact with enzyme active sites, potentially inhibiting key metabolic pathways in pathogens or cancer cells.

- Induction of Apoptosis : Similar compounds have been shown to initiate apoptotic pathways in cancer cells through mitochondrial dysfunction and activation of caspases.

- Antioxidant Activity : Some derivatives have demonstrated the ability to modulate oxidative stress responses in cells, suggesting potential protective effects against oxidative damage .

Study on Antimicrobial Efficacy

A study conducted on several tetrazole derivatives revealed that modifications at the phenyl position significantly affected their antimicrobial activity. The presence of electron-withdrawing groups was essential for enhancing antibacterial properties against both Gram-positive and Gram-negative bacteria .

In Vivo Studies

Further research is warranted to evaluate the in vivo efficacy and safety profile of this compound. Initial findings suggest promising results in preclinical models; however, comprehensive pharmacokinetic studies are needed to establish its therapeutic potential.

Q & A

Q. How can the synthesis of this compound be optimized for high yield and purity?

Methodological Answer:

- Coupling Reagents : Use DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) to activate the carboxylic acid group for amide bond formation, as demonstrated in analogous benzamide syntheses .

- Reaction Conditions : Maintain temperatures between 25–40°C and anhydrous conditions (e.g., dichloromethane or DMF as solvents). Monitor reaction progress via TLC (20% ethyl acetate/hexane) .

- Purification : Recrystallize the product using ethanol or methanol to remove unreacted starting materials and coupling reagents. Confirm purity via elemental analysis and HPLC .

Table 1: Example Reaction Conditions

| Parameter | Optimal Value |

|---|---|

| Temperature | 25–40°C |

| Solvent | Dichloromethane/DMF |

| Coupling Reagents | DCC/HOBt |

| Purification Method | Ethanol recrystallization |

Q. What spectroscopic techniques are most effective for structural confirmation?

Methodological Answer:

- IR Spectroscopy : Identify characteristic peaks for amide (C=O stretch ~1650 cm⁻¹) and tetrazole rings (N-H stretch ~3400 cm⁻¹) .

- NMR Analysis : Use ¹H NMR to resolve aromatic protons (δ 6.5–8.5 ppm) and ¹³C NMR to confirm carbonyl carbons (δ ~170 ppm). For fluorinated groups, ¹⁹F NMR can resolve 3,4-difluorobenzamide signals .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ expected at m/z ~430).

Q. How can solubility and stability be assessed under varying experimental conditions?

Methodological Answer:

- Solubility Screen : Test in DMSO, methanol, and aqueous buffers (pH 3–9). Use UV-Vis or fluorescence spectroscopy (λex/λem = 340/380 nm) to quantify solubility .

- Stability Studies : Incubate the compound at 25°C and 37°C for 24–72 hours. Monitor degradation via HPLC and assess pH-dependent stability (optimal stability at pH 5–7) .

Advanced Research Questions

Q. How can the crystal structure be resolved using SHELX and ORTEP-III?

Methodological Answer:

- Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, 100K) to obtain intensity data.

- Structure Solution : Apply SHELXD for phase determination and SHELXL for refinement. Use hydrogen-bonding constraints from graph set analysis (e.g., C=O···H-N interactions) .

- Visualization : Generate ORTEP-III diagrams to display thermal ellipsoids and intermolecular interactions. Validate geometry using PLATON .

Table 2: Key Crystallographic Parameters

| Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| R-factor | <0.05 |

| Hydrogen Bonding | C=O···H-N (2.8–3.0 Å) |

Q. What computational methods (e.g., Multiwfn) can elucidate electron density distributions?

Methodological Answer:

- Wavefunction Analysis : Use Multiwfn to calculate electrostatic potential (ESP) maps and electron localization function (ELF) for the tetrazole and benzamide moieties.

- Topology : Perform quantum theory of atoms in molecules (QTAIM) to identify bond critical points and non-covalent interactions (e.g., C-F···π interactions) .

Q. How can structure-activity relationships (SAR) be explored for biological activity?

Methodological Answer:

- Analog Synthesis : Modify substituents (e.g., replace difluorobenzamide with trifluoromethyl or methoxy groups) and assess activity in enzyme inhibition assays .

- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases or oxidoreductases). Validate with SPR or ITC binding assays .

Q. How should contradictory data in fluorescence or bioactivity assays be resolved?

Methodological Answer:

- Control Experiments : Repeat assays under standardized conditions (pH 5, 25°C) and include internal controls (e.g., known fluorophores or inhibitors) .

- Statistical Analysis : Apply ANOVA or Tukey’s test to evaluate significance. Use PCA to identify variables (e.g., solvent polarity) causing variability .

Q. What safety protocols are critical for handling fluorinated and tetrazole-containing compounds?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Perform reactions in fume hoods to avoid inhalation of volatile byproducts (e.g., HF from fluorinated groups).

- Waste Disposal : Neutralize acidic/basic waste before disposal in designated containers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.